Hydrolytic Stability of C4 Linker Attachment
The ether linkage at the C4 position of the thalidomide phthalimide ring—the attachment geometry present in Thalidomide-O-PEG2-Acid—provides significantly greater hydrolytic stability than alternative attachment points. In a systematic study of 16 thalidomide-derived ligand-linker conjugates incubated at pH 7.4 and 37 °C for up to 48 hours, Bricelj et al. demonstrated that 'in all cases, a linker attachment at position 4 resulted in more stable derivatives' [1]. Conjugates with alkynyl- (T13/T14) and carboxamide-derived linker junctions (T15/T16) were almost completely degraded after 24 h at pH 7.4, whereas C4-attached analogs remained substantially intact. Position 5-attached conjugates and those linked through the imide nitrogen showed intermediate-to-poor stability profiles [1]. This stability difference is mechanistically linked to the electronic environment at the point of linker attachment: C4 ether junctions resist hydroxide-promoted ring-opening reactions that rapidly cleave less favorable linkages under physiological pH conditions [1].
| Evidence Dimension | Percent compound remaining after 24 h incubation at pH 7.4, 37 °C (HPLC-monitored) |
|---|---|
| Target Compound Data | C4-attached thalidomide-PEG conjugates (representative: T01/T02 amino-linked, T05/T06 ether-linked) remained substantially intact with high stability |
| Comparator Or Baseline | Alkynyl-linked conjugates T13/T14 and carboxamide-linked conjugates T15/T16 were almost completely degraded (<10% remaining) after 24 h at pH 7.4 |
| Quantified Difference | C4-attached conjugates exhibited markedly superior stability; alkynyl and carboxamide C5/C4 variants underwent near-complete hydrolysis within 24 h at physiological pH, while C4-ether and C4-amino conjugates remained predominantly intact |
| Conditions | Acetonitrile/buffer mixture, pH 7.4, 37 °C, 24–48 h incubation; degradation quantified by HPLC with internal standard normalization (Bricelj et al., ACS Med. Chem. Lett. 2021, Table 1 and Tables S2–S3) |
Why This Matters
A PROTAC building block that undergoes rapid hydrolytic degradation at physiological pH generates irreproducible degradation data and contaminating thalidomide fragments that confound CRBN engagement assays; C4-attachment stability is therefore a procurement-critical quality attribute for any CRBN-based degrader campaign.
- [1] Bricelj A, Ng YLD, Ferber D, Kuchta R, Müller S, Monschke M, Wagner KG, Krönke J, Sosič I, Gütschow M, Steinebach C. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Med. Chem. Lett. 2021, 12, 1733–1738. DOI: 10.1021/acsmedchemlett.1c00368 View Source
